molecular formula C33H40O15 B12822567 Icarrin

Icarrin

Cat. No.: B12822567
M. Wt: 676.7 g/mol
InChI Key: TZJALUIVHRYQQB-QRBCVLSMSA-N
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Description

Icariin is a chemical compound classified as a prenylated flavonol glycoside, a type of flavonoid. It is the 8-prenyl derivative of kaempferol 3,7-O-diglucoside. Icariin is known for its aphrodisiac effects and is used in traditional Chinese medicine to enhance erectile function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Icariin can be synthesized through various methods. One approach involves the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids to icariin using fungal α-L-rhamnosidase . This method involves regioselective hydrolysis of the terminal rhamnose of epimedin C to produce icariin with a high molar conversion rate. Another method involves the use of a gradient elution process with specific solvent conditions .

Industrial Production Methods: Industrial production of icariin often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. For example, the biotransformation of epimedin C to icariin can be achieved using recombinant Komagataella phaffii GS115 cells . This method enhances the concentration of Epimedium Folium flavonoids and improves the yield of icariin.

Chemical Reactions Analysis

Types of Reactions: Icariin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of icariin to icaritin using α-L-rhamnosidase and β-glucosidase . This reaction involves the removal of glycoside groups to produce the aglycone form, icaritin.

Common Reagents and Conditions: Common reagents used in the hydrolysis of icariin include α-L-rhamnosidase and β-glucosidase. The reaction conditions typically involve the use of whole-cell catalysis with optimized enzyme concentrations and reaction times .

Major Products: The major product formed from the hydrolysis of icariin is icaritin, which has higher bioactivity and is used in various therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H40O15

Molecular Weight

676.7 g/mol

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33+/m0/s1

InChI Key

TZJALUIVHRYQQB-QRBCVLSMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O

Origin of Product

United States

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